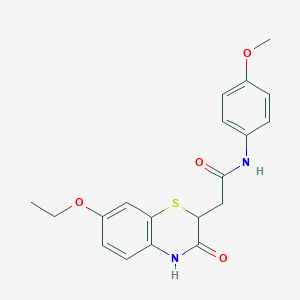

2-(7-ethoxy-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(7-Ethoxy-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic heterocyclic compound featuring a benzothiazinone core fused with an acetamide moiety. The benzothiazinone scaffold (3-oxo-3,4-dihydro-2H-1,4-benzothiazine) is a sulfur- and nitrogen-containing bicyclic system, which is structurally related to bioactive natural products and pharmaceuticals . The ethoxy group at position 7 of the benzothiazinone ring and the 4-methoxyphenyl substituent on the acetamide group are critical for modulating its physicochemical and pharmacological properties.

This compound is synthesized via condensation reactions, often involving cyclization of intermediates in the presence of catalysts like ZnCl₂, followed by purification through recrystallization . Its structure is confirmed using spectroscopic techniques (IR, NMR, mass spectrometry) and elemental analysis .

Propriétés

IUPAC Name |

2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-3-25-14-8-9-15-16(10-14)26-17(19(23)21-15)11-18(22)20-12-4-6-13(24-2)7-5-12/h4-10,17H,3,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANGAOCJXNZCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazinone-Acetamide Derivatives

The following table summarizes key structural and physicochemical properties of closely related compounds:

*Calculated based on molecular formula C₁₉H₂₀N₂O₄S.

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance membrane permeability due to its electron-donating methoxy group, as seen in other N-(4-methoxyphenyl)acetamide derivatives with notable anticancer activity .

Benzothiazinone Core Modifications: The 7-ethoxy substituent in the target compound introduces steric bulk and lipophilicity, which could influence binding to targets like matrix metalloproteinases (MMPs) or fungal enzymes .

Comparative Pharmacological Potential: 3D-QSAR studies on benzothiazinone derivatives highlight that para-substituted aromatic groups (e.g., 4-methoxyphenyl) enhance antifungal activity by optimizing steric and electronic interactions with biological targets . Quinazolinone-based analogs (e.g., 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide) demonstrate anticancer activity, suggesting that the acetamide moiety’s aryl group is a critical pharmacophore .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(7-ethoxy-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-methoxyphenyl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a similar acetamide derivative synthesized by reacting a benzothiazine precursor with a chloroacetylated intermediate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in water .

- Key Parameters : Solvent choice (e.g., DMF for solubility), stoichiometric ratios (1.5 equivalents of chloroacetylated reagent), and room-temperature stirring to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., methoxy and ethoxy groups) .

- IR Spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.

- Mass Spectrometry (MS) for molecular ion validation. highlights NMR and IR as standard tools for acetamide characterization.

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodology : Prioritize enzyme inhibition or receptor-binding assays relevant to the benzothiazine scaffold. For example, notes that benzothiazines with a keto group exhibit antidepressant activity, suggesting assays targeting serotonin or dopamine transporters .

- Experimental Design : Use dose-response curves (e.g., 0.1–100 µM) with positive controls (e.g., fluoxetine for antidepressants) and measure IC₅₀ values.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodology :

Purity Analysis : Use HPLC or LC-MS to confirm compound purity (>95%). Impurities from synthesis (e.g., unreacted intermediates) can skew results .

Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

Structural Confirmation : Re-examine NMR data for batch-to-batch consistency. emphasizes the role of structural analogs in activity variance .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility, guided by logP calculations.

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., ethoxy group oxidation) .

- Prodrug Design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties. demonstrates multi-step synthesis for analogs with enhanced stability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

Core Scaffold Analysis : Compare bioactivity of analogs with variations at the 7-ethoxy or 4-methoxyphenyl positions (e.g., replace ethoxy with methoxy or halogens) .

Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with the 3-oxo group).

In Vivo Validation : Test top candidates in rodent models (e.g., forced swim test for antidepressants), as in ’s hypoglycemic activity studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.